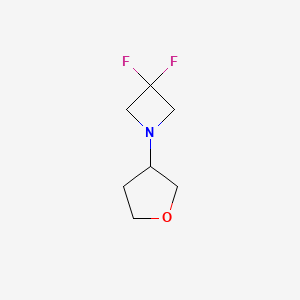
4,5-Dichloro-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2Cl2N2. It is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the pyrrole ring and a nitrile group at the 2 position. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1H-pyrrole-2-carbonitrile typically involves the chlorination of 1H-pyrrole-2-carbonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{1H-Pyrrole-2-carbonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient chlorination of the pyrrole ring .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloro-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Formation of 4,5-diamino-1H-pyrrole-2-carbonitrile.
Oxidation: Formation of 4,5-dichloro-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 4,5-dichloro-1H-pyrrole-2-amine.
Applications De Recherche Scientifique
4,5-Dichloro-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dibromo-1H-pyrrole-2-carbonitrile
- 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
- 4,5-Dichloro-1H-pyrrole-2-amine
Uniqueness
4,5-Dichloro-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a nitrile group makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
51147-99-0 |
|---|---|
Formule moléculaire |
C5H2Cl2N2 |
Poids moléculaire |
160.99 g/mol |
Nom IUPAC |
4,5-dichloro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H2Cl2N2/c6-4-1-3(2-8)9-5(4)7/h1,9H |
Clé InChI |
UCSUBMWUHUAYBB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C1Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl spiro[2.3]hexane-5-carboxylate](/img/structure/B11919568.png)

![4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11919580.png)
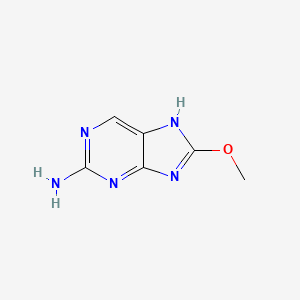
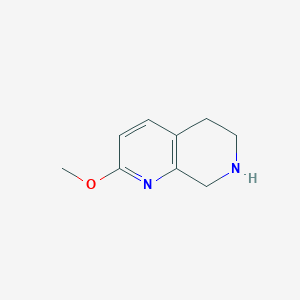

![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)
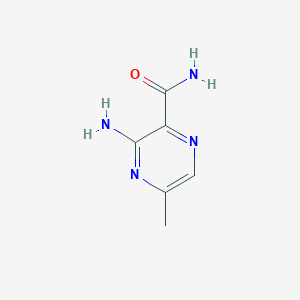
![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)
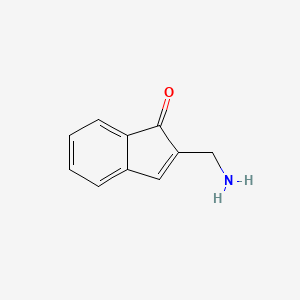
![4-[Hydroxy(dimethyl)silyl]butanoic acid](/img/structure/B11919611.png)
![2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B11919612.png)
![1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)
